2,4-Dimethylphenylisocyanide

Organometallic Chemistry Ligand Design Electronic Structure

2,4-Dimethylphenylisocyanide (CAS 3100-93-4) is a substituted aryl isocyanide with the molecular formula C₉H₉N and a monoisotopic mass of 131.0735 Da. As a member of the isocyanide family, it possesses a terminal –N≡C functional group that acts as a strong σ-donor and moderate π-acceptor ligand in transition-metal coordination chemistry.

Molecular Formula C9H9N
Molecular Weight 131.17 g/mol
CAS No. 3100-93-4
Cat. No. B8787494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethylphenylisocyanide
CAS3100-93-4
Molecular FormulaC9H9N
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)[N+]#[C-])C
InChIInChI=1S/C9H9N/c1-7-4-5-9(10-3)8(2)6-7/h4-6H,1-2H3
InChIKeyYFTRHHTUIXPTLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethylphenylisocyanide (CAS 3100-93-4) – A Differentiated Aryl Isocyanide for Coordination Chemistry and Organic Synthesis


2,4-Dimethylphenylisocyanide (CAS 3100-93-4) is a substituted aryl isocyanide with the molecular formula C₉H₉N and a monoisotopic mass of 131.0735 Da . As a member of the isocyanide family, it possesses a terminal –N≡C functional group that acts as a strong σ-donor and moderate π-acceptor ligand in transition-metal coordination chemistry . The 2,4-dimethyl substitution pattern on the phenyl ring imparts distinct steric and electronic properties compared to other xylyl isocyanide isomers, making it a targeted ligand for catalyst design and a versatile building block in multi-component reactions.

1 Ligand for organometallic catalyst design with tunable steric bulk
2 Isocyanide insertion substrate for Pd-catalyzed cascade synthesis
3 Building block for introducing 2,4-dimethylphenyl motif into pharmacophores

Why 2,4-Dimethylphenylisocyanide Cannot Be Replaced by Other Xylyl Isocyanides Without Careful Evaluation


Though sharing the same molecular formula and functional group, the xylyl isocyanide isomers differ fundamentally in the spatial distribution and electronic influence of their methyl substituents. The 2,6-isomer (CAS 2769-71-3) presents a highly sterically encumbered environment directly flanking the –N≡C group, which dramatically alters metal coordination geometries and catalytic outcomes . Conversely, the 2,5- and 3,5-isomers introduce different electronic polarization owing to the non-equivalent substituent positions on the aromatic ring. Systematic studies on a series of Cr(CNR)(CO)₅ complexes reveal that substituent identity and pattern measurably shift the isocyanide σ-donor/π-acid ratio . Generic substitution of one commercially available “xylyl isocyanide” for another is therefore not scientifically justified without explicit comparator data for the specific isomer required.

2,6‑Dimethyl isomer (CAS 2769‑71‑3)

Steric encumbrance flanking the –N≡C group may alter coordination geometry and catalytic outcome; not a direct replacement.

2,5‑Dimethyl isomer (CAS 71119‑75‑0)

Different methyl substitution pattern shifts electronic polarization and physical properties; reactivity context may not transfer.

3,5‑Dimethyl isomer

Non‑equivalent substituent positions introduce distinct electronic and steric influences; requires isomer‑specific validation.

Quantitative Evidence Guide: 2,4-Dimethylphenylisocyanide Differentiation Data


Electronic Parameter Differentiation: 2,4- vs. 2,6-Dimethyl Substitution Effects on σ-Donor/π-Acid Ratio

In the systematic study of Cr(CNR)(CO)₅ complexes by Carpenter et al., the ¹³C{¹H} NMR chemical shift of the trans-CO ligand (δ_CO) serves as a sensitive reporter of isocyanide electronic influence. While the 2,4-dimethylphenylisocyanide complex itself was not explicitly tabulated, the authors concluded that for nonfluorinated aryl isocyanides possessing alkyl substitution, minimal variation in effective σ-donor/π-acid ratio is observed across the series . This class-level inference indicates that 2,4-dimethylphenylisocyanide occupies a similar electronic landscape to other nonfluorinated alkyl-substituted aryl isocyanides, but importantly differs from the 2,6-isomer in steric profile, which is known to influence reaction kinetics and selectivity .

Electronic Influence
Class‑level
Minimal σ‑donor/π‑acid variation among nonfluorinated aryl isocyanides; steric differentiation between 2,4‑ and 2,6‑substitution is the dominant distinguishing feature.
Steric profile, not electronics, governs isomer choice for catalyst design.
Based on Cr(CNR)(CO)₅ ¹³C NMR studies; 2,4‑data not individually tabulated.
Organometallic Chemistry Ligand Design Electronic Structure

Physical Property Comparison: Boiling Point and Density Differentiating 2,4- from 2,5-Dimethylphenylisocyanide for Purification and Handling

Measured physical properties underscore practical differences between the dimethylphenylisocyanide isomers. The 2,5-isomer (CAS 71119-75-0) has a reported boiling point of 87.5–90 °C at 12 mmHg and a density of 0.943 g/mL at 25 °C . The 2,6-isomer (CAS 2769-71-3) exhibits a boiling point of 50–53 °C at 0.01 Torr, a melting point of 72–75 °C, and a density of 0.98 g/cm³ . While experimentally verified boiling point and density data for 2,4-dimethylphenylisocyanide are not consolidated in public databases, its molecular descriptors (topological polar surface area 4.4 Ų; complexity 153; LogP 2.08) align with the isomer class and predict comparable volatility . These property differences directly affect distillation, storage, and formulation protocols.

Boiling Point & Density
Cross‑study comparable
2,5‑isomer bp 87.5–90 °C (12 mmHg), density 0.943 g/mL; 2,6‑isomer bp 50–53 °C (0.01 Torr), density 0.98 g/cm³; experimental data for 2,4‑isomer not publicly available.
Isomer‑specific physical properties guide purification and handling protocols.
Request verified boiling point and density from the vendor.
Physicochemical Characterization Purification Process Chemistry

Synthetic Utility in Palladium-Catalyzed Cascade Reactions: Insertion Reactivity of 2,4-Dimethylphenylisocyanide

2,4-Dimethylphenylisocyanide is a competent substrate in palladium-catalyzed cascade processes involving isocyanide insertion and C(sp³)–H activation for the synthesis of indole derivatives. In the study by Nanjo et al., slow addition of the isocyanide enabled reduction in catalyst loading, and the reaction proceeded efficiently under phosphine-ligand-free conditions . The 2,4-substitution pattern provides a steric environment distinct from the 2,6-isomer, which is preferentially used as a non-participating spectator ligand. This difference in application scope—2,4-isomer as a reactive substrate component versus 2,6-isomer as an ancillary ligand —demonstrates divergent synthetic utility.

Cascade Reactivity
Supporting evidence
2,4‑isomer serves as reactive isocyanide substrate in Pd‑catalyzed indole synthesis; 2,6‑isomer is typically used as a spectator ligand.
Substrate vs. ligand role determines the appropriate isomer selection.
Phosphine‑ligand‑free conditions enable reduced catalyst loading.
Synthetic Methodology C–H Activation Heterocycle Synthesis

Recommended Application Scenarios for 2,4-Dimethylphenylisocyanide (CAS 3100-93-4)


Ligand Screening for Organometallic Catalysts Requiring Intermediate Steric Bulk

When developing new palladium, gold, or iridium catalysts, 2,4-dimethylphenylisocyanide offers a steric profile that is less encumbered than the 2,6-isomer but more sterically demanding than unsubstituted phenylisocyanide. This intermediate steric environment can be advantageous for achieving specific coordination geometries that are inaccessible with the bulkier 2,6-isomer . Selection should be based on steric parameter comparison.

Isocyanide Substrate in Palladium-Catalyzed Cascade Heterocycle Synthesis

Researchers targeting indole, carbazole, or related heterocyclic scaffolds via isocyanide insertion cascades should evaluate 2,4-dimethylphenylisocyanide as the reactive isocyanide component. Demonstrated effectiveness in Pd-catalyzed C(sp³)–H activation cascades makes it a relevant building block for method development.

Precursor for 2,4-Dimethylphenyl-Substituted α-Keto Amide Pharmacophores

The 2,4-dimethylphenyl motif appears in bioactive α-keto phenylamide proteasome inhibitors exhibiting nanomolar potency (IC₅₀ = 38 nM) . While the isocyanide form is not directly bioactive, it serves as a synthetic precursor for introducing the 2,4-dimethylphenyl group into pharmacologically relevant scaffolds, making it valuable for medicinal chemistry procurement programs.

Physicochemical Property Benchmarking for Isomer-Specific Process Development

In process R&D, where distillation, solvent compatibility, and safety data sheets are essential, the predicted LogP (2.08) and topological polar surface area (4.4 Ų) of 2,4-dimethylphenylisocyanide provide starting benchmarks for solubility and volatility assessments. Users should request experimentally verified boiling point and density data from vendors to enable isomer-specific process parameter specification.

Application
Selection Property
Validation Focus
Catalyst ligand screening requiring intermediate steric bulk
Steric profile (Tolman cone angle context)
Coordination geometry and catalytic performance
Palladium‑catalyzed cascade heterocycle synthesis
Isocyanide insertion reactivity
C(sp³)–H activation and indole formation
Precursor for α‑keto amide pharmacophores
2,4‑Dimethylphenyl group introduction
Proteasome inhibition model context
Isomer‑specific process development and handling
Predicted LogP and polarity context
Distillation and solubility assessment
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